molecular formula C14H10BNO3 B606811 Crisaborole CAS No. 906673-24-3

Crisaborole

Cat. No.: B606811
CAS No.: 906673-24-3
M. Wt: 251.05 g/mol
InChI Key: USZAGAREISWJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Crisaborole is a potent inhibitor of phosphodiesterase 4 (PDE4) and cytokine release . It inhibits PDE4 with an IC50 value of 0.49 μM . The inhibition of PDE4 by this compound leads to elevated levels of cyclic adenosine monophosphate (cAMP) . This enzyme is expressed in keratinocytes and immune cells, and this compound mediates an anti-inflammatory effect on almost all inflammatory cells .

Cellular Effects

This compound has broad-spectrum anti-inflammatory activity by mainly targeting PDE4 enzyme that is a key regulator of inflammatory cytokine production . As this enzyme is expressed in keratinocytes and immune cells, this compound mediates an anti-inflammatory effect on almost all inflammatory cells . It reduces the production of TNF-alpha, a precursor of the inflammation associated with psoriasis, as well as other cytokines, including IL-12 and IL-23, which are proteins believed to be involved in the inflammation process and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PDE4, leading to elevated levels of cAMP . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in psoriasis and atopic dermatitis .

Temporal Effects in Laboratory Settings

This compound significantly improved global atopic dermatitis signs and symptoms in 28-day phase 3 studies of patients aged ≥ 2 years with mild-to-moderate atopic dermatitis . A post hoc analysis of a long-term, open-label extension study was conducted to assess efficacy and safety trends of this compound in patients stratified by the number of initial consecutive this compound treatment cycles .

Metabolic Pathways

This compound is substantially metabolized into inactive metabolites . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, were not found in the search results.

Transport and Distribution

This compound’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme . This suggests that this compound can be effectively transported and distributed within cells and tissues.

Subcellular Localization

The specific subcellular localization of this compound and any effects on its activity or function were not found in the search results. Given that this compound targets PDE4, an enzyme expressed in keratinocytes and immune cells, it can be inferred that this compound likely localizes to the areas where these cells are present .

Chemical Reactions Analysis

Crisaborole undergoes various chemical reactions, including:

Scientific Research Applications

Crisaborole has broad applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAGAREISWJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238231
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases.
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

906673-24-3
Record name Crisaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906673-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crisaborole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRISABOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.